molecular formula C21H17NO4 B14486010 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- CAS No. 65132-26-5

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-

Cat. No.: B14486010
CAS No.: 65132-26-5
M. Wt: 347.4 g/mol
InChI Key: BPJDZBGBYIKLFK-UHFFFAOYSA-N
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Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with additional methoxy and phenylmethyl substituents

Preparation Methods

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic environments, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and viral infections, due to its ability to interfere with specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular processes. For example, the compound has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication . The molecular pathways involved in its action are complex and may vary depending on the specific application and target.

Comparison with Similar Compounds

When compared to other isoquinoline derivatives, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- stands out due to its unique substituents and resulting chemical properties. Similar compounds include:

    1H-Benz[de]isoquinoline-1,3(2H)-dione: Lacks the methoxy and phenylmethyl groups, resulting in different reactivity and applications.

    6,7-Dimethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but without the phenylmethyl group, affecting its binding affinity and biological activity.

    2-Phenylmethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:

These comparisons highlight the uniqueness of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)- and its potential advantages in various applications.

Properties

CAS No.

65132-26-5

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C21H17NO4/c1-25-16-10-8-14-18-15(9-11-17(26-2)19(16)18)21(24)22(20(14)23)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

BPJDZBGBYIKLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC4=CC=CC=C4)OC

Origin of Product

United States

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